1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It features a cyclopropane ring attached to a carboxylic acid group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxamide
- 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylate
Comparison: 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a carboxylic acid group and a methoxyphenyl group. These features confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-9(3-5-10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBYDTVLONLQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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